molecular formula C20H28N2O4S2 B2843845 N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 692262-35-4

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2843845
CAS No.: 692262-35-4
M. Wt: 424.57
InChI Key: AOJPWAYDRGDUHW-UHFFFAOYSA-N
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Description

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with N,N-diethylamine in the presence of a base such as triethylamineIndustrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of certain proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

N,N-diethyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S2/c1-7-22(8-2)28(25,26)19-14-11-16(4)20(17(19)5)21(6)27(23,24)18-12-9-15(3)10-13-18/h9-14H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJPWAYDRGDUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)C)N(C)S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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